molecular formula C15H19Cl2N3O2S B2749265 2,5-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide CAS No. 1049395-46-1

2,5-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2749265
CAS No.: 1049395-46-1
M. Wt: 376.3
InChI Key: GKJNHPZJFHRORF-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2,5-dichloro-substituted aromatic ring and a complex amine side chain. The side chain includes a dimethylamino group and a 1-methyl-pyrrole moiety, which contribute to its unique physicochemical properties. Sulfonamides are widely studied for their applications in medicinal chemistry, particularly as enzyme inhibitors or antimicrobial agents, due to their ability to mimic biological sulfonic acid groups.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2N3O2S/c1-19(2)14(13-5-4-8-20(13)3)10-18-23(21,22)15-9-11(16)6-7-12(15)17/h4-9,14,18H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJNHPZJFHRORF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide is a sulfonamide compound notable for its unique chemical structure and potential biological activities. With a molecular weight of approximately 355.88 g/mol, it features dichlorine substituents and a sulfonamide group, which are significant for various biological applications.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological pathways. Similar compounds have demonstrated potential as:

  • Antimicrobial agents : Particularly against fungal species.
  • Anticancer agents : Through mechanisms that disrupt cellular processes.
  • Enzyme inhibitors : By mimicking natural substrates.

Antifungal Activity

Research has indicated that compounds with similar structures exhibit antifungal properties. For instance, in vitro studies have shown that related pyrrole derivatives are effective against various Candida and Aspergillus species, with minimum inhibitory concentrations (MICs) ranging from 21.87 to 43.75 µg/ml for different fungal strains . This suggests that this compound may also possess similar antifungal capabilities.

The mechanism of action involves the sulfonamide group, which can mimic the structure of natural substrates. This allows the compound to bind to specific enzymes or receptors, inhibiting their activity and disrupting essential biological pathways. This property is crucial for its potential use in medicinal chemistry.

Synthesis and Derivatives

The synthesis of the compound typically involves several steps, including chlorination and pyrrole addition. The following table summarizes the synthetic routes:

StepDescription
ChlorinationIntroduction of chlorine atoms at the 2 and 5 positions of benzenesulfonamide.
Pyrrole AdditionReaction with 1-methyl-1H-pyrrole in the presence of a base to form an intermediate.
HydroxyethylationAddition of a hydroxyethyl group under basic conditions to complete the synthesis.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antifungal Efficacy : A study on related pyrrole derivatives demonstrated significant antifungal activity against Candida and Aspergillus species, which supports further exploration into the antifungal potential of this compound .
  • Enzyme Inhibition : Research has shown that similar sulfonamides can effectively inhibit enzymes involved in critical metabolic pathways, indicating potential therapeutic applications in drug development.
  • Cytotoxicity Studies : Investigations into cytotoxic effects revealed varying degrees of toxicity across different cell lines, necessitating further studies to establish safety profiles for therapeutic use.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 2,5-dichloro-N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzenesulfonamide exhibit promising anticancer properties. This compound may inhibit specific proteins involved in tumor growth and proliferation.

Case Study: MDM2 Inhibition

A study demonstrated that this compound acts as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to increased p53 activity, promoting apoptosis in cancer cells. The compound showed significant antiproliferative effects across various cancer cell lines.

Antimicrobial Properties

The sulfonamide group present in the compound suggests potential applications as an antimicrobial agent. Similar compounds have been studied for their efficacy against bacterial infections.

Case Study: Antibacterial Activity

In vitro studies have shown that derivatives of this compound possess antibacterial activity against resistant strains of bacteria, indicating its potential use in developing new antibiotics.

Antiparasitic Activity

Preliminary research indicates that this compound may also exhibit antiparasitic properties, particularly against malaria-causing parasites like Plasmodium falciparum.

Case Study: Malaria Treatment

A study focused on evaluating the efficacy of this compound against Plasmodium falciparum showed moderate activity, suggesting it could be a candidate for further optimization in antimalarial drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on functional groups, reactivity, and physical properties inferred from the evidence.

Comparison with Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

highlights the role of dimethylamino-containing co-initiators in resin systems. Ethyl 4-(dimethylamino) benzoate demonstrated superior reactivity (higher degree of conversion) and better physical properties in resins compared to 2-(dimethylamino) ethyl methacrylate .

Property Target Compound Ethyl 4-(Dimethylamino) Benzoate 2-(Dimethylamino) Ethyl Methacrylate
Reactivity Likely moderate (dimethylaminoethyl + pyrrole) High (ester + aromatic amine) Low (methacrylate backbone)
Solubility Moderate (chloro groups reduce polarity) High (ester group enhances polarity) Moderate (methacrylate backbone)
Additive Sensitivity Unreported Low sensitivity to DPI High sensitivity to DPI

The pyrrole moiety in the target compound may confer improved stability compared to the methacrylate derivative, as aromatic heterocycles often resist hydrolysis.

Comparison with Sulfonamide and Sulfonohydrazide Derivatives

lists 4-chloro-N'-(4,6-dimethylpyrimidin-2-yl)benzenesulfonohydrazide (CAS 790285-73-3), a sulfonohydrazide with a pyrimidine substituent. Unlike the target compound’s dimethylaminoethyl-pyrrole side chain, this derivative features a pyrimidine ring, which is more polar and capable of hydrogen bonding.

Property Target Compound 4-Chloro-N'-(4,6-Dimethylpyrimidin-2-yl)benzenesulfonohydrazide
Functional Groups Sulfonamide, chloro, dimethylamino, pyrrole Sulfonohydrazide, chloro, pyrimidine
Polarity Moderate (chloro and pyrrole reduce polarity) High (pyrimidine and sulfonohydrazide enhance polarity)
Biological Interactions Potential enzyme inhibition (sulfonamide motif) Likely stronger hydrogen bonding (pyrimidine and hydrazide)

Comparison with Heterocyclic Acetamides

The acetamide derivative 2-(4-acetylpiperazin-1-yl)-N-(3-cyanothiophen-2-yl)acetamide (CAS 794556-72-2) includes a thiophene and cyan group, which are electron-withdrawing. In contrast, the target compound’s pyrrole is electron-rich, suggesting divergent reactivity in electrophilic or nucleophilic environments.

Property Target Compound 2-(4-Acetylpiperazin-1-yl)-N-(3-Cyanothiophen-2-yl)acetamide
Electron Effects Electron-donating (pyrrole) Electron-withdrawing (cyanothiophene)
Bioactivity Potential CNS activity (dimethylamino group) Likely kinase inhibition (thiophene and acetamide motifs)

Key Research Findings and Implications

  • Reactivity Trends: The dimethylaminoethyl group in the target compound may exhibit lower intrinsic reactivity compared to ethyl 4-(dimethylamino) benzoate, as seen in resin systems . However, additives like DPI could enhance its performance in synthetic applications.
  • Structural Stability : The pyrrole ring likely improves resistance to degradation compared to aliphatic amine derivatives.
  • Biological Potential: The sulfonamide core and chloro substituents align with known pharmacophores for antimicrobial and anti-inflammatory agents, though specific data are needed.

Q & A

Q. Table 1: Example Synthesis Conditions from Analogous Compounds

StepReagent/ConditionYieldReference
Sulfonylation1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 72h, RT75%
ChlorinationPOCl3, DMF (catalyst), 80°C82%

Advanced: How can contradictory bioactivity data for this compound be resolved across different assays?

Methodological Answer :
Contradictions often arise from:

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. CHO), pH, or incubation time. For example, receptor binding affinity may differ due to pH-sensitive sulfonamide protonation .
  • Concentration Gradients : Test dose-response curves (0.1–100 μM) to identify non-linear effects .
  • Metabolic Stability : Use liver microsome assays to assess if rapid degradation in certain models skews results .

Q. Recommended Workflow :

Replicate Assays under standardized conditions (e.g., pH 7.4, 37°C).

Cross-Validate using orthogonal methods (e.g., SPR for binding vs. functional cAMP assays) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Q. Methodological Answer :

  • 1H/13C NMR : Assign peaks for the dichlorobenzene (δ 7.2–7.8 ppm), dimethylamino group (δ 2.2–2.8 ppm), and pyrrole ring (δ 5.5–6.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass within 3 ppm error .
  • X-ray Crystallography (if crystalline): Resolve spatial arrangement of the sulfonamide and pyrrole moieties .

Advanced: How can computational modeling optimize the synthesis pathway or predict biological targets?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify rate-limiting steps (e.g., sulfonylation vs. cyclization) .
  • Molecular Docking : Screen against sulfonamide-binding enzymes (e.g., carbonic anhydrase) to prioritize targets .
  • Retrosynthetic Analysis : Tools like Synthia™ or Reaxys® suggest alternative reagents (e.g., replacing EDC with DCC for higher yields) .

Q. Table 2: Example DFT Results for Reaction Barriers

Reaction StepEnergy Barrier (kcal/mol)Solvent Model
Sulfonylation22.3Acetonitrile (PCM)
Cyclization18.9Dichloromethane (SMD)

Basic: What are the stability considerations for this compound during storage?

Q. Methodological Answer :

  • Moisture Sensitivity : Store under inert gas (N2/Ar) at -20°C in amber vials to prevent hydrolysis of the sulfonamide bond .
  • Light Sensitivity : UV exposure may degrade the pyrrole ring; use UV-stabilized containers .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Q. Methodological Answer :

  • Pyrrole Substitution : Replace 1-methyl with bulkier groups (e.g., isopropyl) to enhance lipophilicity and BBB penetration .
  • Sulfonamide Linker : Shorten the ethyl spacer to reduce conformational flexibility and improve target binding .
  • Chlorine Positioning : Compare 2,5-dichloro vs. 3,5-dichloro analogs to map steric vs. electronic effects .

Q. Table 3: SAR Data for Analogous Sulfonamides

ModificationIC50 (nM)Solubility (µg/mL)
2,5-Dichloro45 ± 312.5
3,5-Dichloro120 ± 88.2

Basic: What solvents and catalysts are optimal for large-scale recrystallization?

Q. Methodological Answer :

  • Solvent Pair : Methanol:water (4:1) achieves >70% recovery .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation at 0.1–1 mol% .

Advanced: How to address low yields in the final coupling step?

Q. Methodological Answer :

  • Reagent Optimization : Replace EDC with HATU for higher coupling efficiency .
  • Temperature Control : Increase to 40°C to reduce viscosity and improve mixing .
  • Byproduct Analysis : Use LC-MS to identify competing reactions (e.g., dimerization) and adjust stoichiometry .

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